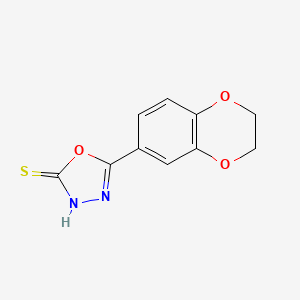

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol

Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 5-position and a thiol group at the 2-position. Its molecular formula is C₁₀H₈N₂O₃S, with a molecular weight of 236.25 g/mol . Current synthesis routes often involve nucleophilic substitution reactions, similar to methods used for related 1,3,4-oxadiazole derivatives .

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDYPZUCHJLKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NNC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl hydrazine with carbon disulfide and an appropriate acid chloride to form the oxadiazole ring . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like lithium hydride (LiH) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines or other reduced derivatives.

Substitution: Thioethers or other substituted products.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol. It has been shown to exhibit significant activity against various bacterial strains. For instance, research indicated that derivatives of this compound demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in pharmaceutical formulations.

1.2 Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Its ability to scavenge free radicals and reduce oxidative stress makes it a candidate for formulations aimed at preventing oxidative damage in biological systems. In vitro studies have demonstrated that it can protect cellular components from oxidative injury.

1.3 Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be useful in treating conditions characterized by chronic inflammation.

Materials Science

2.1 Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research indicates that composites containing this compound exhibit improved performance characteristics compared to conventional materials.

2.2 Sensor Development

The compound's electronic properties have led to its application in the development of sensors. Its ability to interact with various analytes makes it suitable for creating sensitive detection systems for environmental monitoring and safety applications.

Environmental Science

3.1 Environmental Remediation

this compound has shown potential in environmental remediation efforts. Its chemical reactivity allows it to participate in reactions that can degrade pollutants in soil and water systems. Studies indicate that it can effectively break down certain organic contaminants.

3.2 Photodegradation Studies

Research into the photodegradation of this compound reveals its stability under UV light exposure, which is crucial for applications in photochemical processes aimed at pollutant degradation.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and Staphylococcus aureus strains. |

| Study B | Antioxidant | Showed significant free radical scavenging activity in vitro. |

| Study C | Polymer Chemistry | Enhanced mechanical properties in polymer composites compared to controls. |

| Study D | Environmental Remediation | Effective degradation of phenolic compounds in contaminated water sources. |

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and activity . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs: Oxadiazole vs. Thiadiazole Derivatives

The substitution of the oxadiazole ring with thiadiazole or thiadiazine alters physicochemical and biological properties. For example:

- This structural change may influence solubility and target binding .

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1,3,4-Oxadiazole | C₁₀H₈N₂O₃S | 236.25 | Thiol, Benzodioxin |

| 6H-1,3,4-Thiadiazin-2-amine derivative | 1,3,4-Thiadiazine | C₁₀H₁₀N₃O₂S | 236.27 | Amine, Benzodioxin |

| 4-Phenyl-5-aryloxy-1,2,3-thiadiazole | 1,2,3-Thiadiazole | C₁₅H₁₂N₂OS | 268.33 | Aryloxy, Phenyl |

Pharmacological Activity Profiles

Antihepatotoxic Activity

Compounds containing the 1,4-dioxane or benzodioxin ring system, such as 3',4'-(1",4"-dioxino) flavone, demonstrate significant antihepatotoxic effects by reducing serum enzyme levels (SGOT, SGPT) in rat models .

Antibacterial Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-substituted-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit potent antibacterial activity, with minimal cytotoxicity . The thiol group in the target compound may enhance metal-binding capacity, a mechanism critical for inhibiting bacterial enzymes.

Physicochemical and Commercial Considerations

- Solubility and Stability : The thiol group in the target compound may confer higher reactivity (e.g., dimerization risk) compared to amine or ether analogs .

- Availability : The target compound is currently out of stock in major suppliers, whereas structurally complex derivatives (e.g., N-[5-(benzodioxin-yl)-oxadiazol-2-yl]benzamide) are available for specialized research .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological properties of this compound, summarizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.27 g/mol. The compound features a benzodioxane moiety fused with an oxadiazole ring and a thiol group, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MICs) of various derivatives against different bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.03 |

| This compound | Mycobacterium tuberculosis | 0.5 |

| Other derivatives | Escherichia coli | 1.56 |

These results indicate that the compound exhibits potent antibacterial activity comparable to traditional antibiotics like isoniazid .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The IC50 values for these compounds were found to be significantly lower than those for standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For example, they have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives in the context of their biological activity:

- Study Design : Researchers synthesized a series of oxadiazole compounds and evaluated their effects on human cancer cell lines.

- Findings : The study revealed that certain substitutions on the oxadiazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells. For example, compounds with halogen substitutions exhibited greater potency than their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, cyclization of hydrazide derivatives with carbon disulfide under reflux conditions can yield the oxadiazole-thiol core. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalyst use (e.g., sodium hydride). Characterization via IR spectroscopy (to confirm -SH and C=N/C-O stretches) and -NMR (to verify aromatic protons and dihydrobenzodioxin integration) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use a combination of:

- IR spectroscopy : Identify thiol (-SH) stretches (~2500 cm) and oxadiazole ring vibrations (~1600 cm) .

- -NMR : Confirm dihydrobenzodioxin protons (δ 4.2–4.5 ppm, -OCH) and oxadiazole-linked aromatic protons (δ 7.0–8.0 ppm) .

- Elemental analysis : Verify purity (>98%) by matching calculated vs. observed C, H, N, S percentages .

Q. How does the thiol group influence the compound’s reactivity in biological or chemical assays?

- Methodology : The -SH group enables disulfide bond formation or metal coordination, which can modulate enzyme inhibition (e.g., via cysteine residue targeting). Test reactivity using Ellman’s assay for free thiol quantification or competitive binding studies with metal ions (e.g., Zn) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-response profiling : Compare IC values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .

- Mechanistic studies : Use RNA sequencing or proteomics to identify differentially expressed pathways (e.g., oxidative stress vs. DNA damage) .

- Structural analogs : Synthesize derivatives (e.g., replacing the thiol with a methyl group) to isolate bioactivity contributors .

Q. How can computational modeling predict the compound’s interaction with target enzymes (e.g., cyclooxygenase-2)?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the benzodioxin moiety .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

- Methodology :

- Degradation studies : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) and monitor breakdown products via LC-MS .

- Ecotoxicology assays : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC) and bioaccumulation potential .

Q. How can tautomerism between thiol and thione forms affect analytical and bioactivity results?

- Methodology :

- Spectroscopic analysis : Compare -NMR shifts in DMSO-d (thiol form) vs. DO (thione form) .

- X-ray crystallography : Resolve tautomeric states in solid-phase structures .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodology :

- Controlled replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C) .

- Advanced analytics : Use HPLC with photodiode array detection to quantify degradation products over time .

Q. What theoretical frameworks guide hypothesis formulation for this compound’s mechanism of action?

- Methodology :

- Enzyme inhibition theory : Apply Michaelis-Menten kinetics to study competitive/non-competitive inhibition .

- QSAR modeling : Correlate substituent electronic effects (Hammett constants) with bioactivity trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.